2-Chloro-5-fluorotoluene

Vue d'ensemble

Description

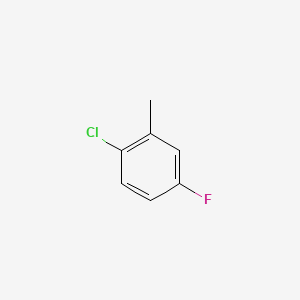

2-Chloro-5-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF and a molecular weight of 144.57 g/mol . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorotoluene can be synthesized through several methods. One common method involves the chlorination of 2-fluorotoluene using chlorine gas under ultraviolet light irradiation . Another method involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination using sodium nitrite and anhydrous hydrogen fluoride .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation and Reduction Reactions: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form the corresponding toluene derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products Formed:

Substitution: Formation of substituted toluenes.

Oxidation: Formation of benzoic acids.

Reduction: Formation of methylbenzenes.

Coupling: Formation of biaryl compounds.

Applications De Recherche Scientifique

Scientific Research Applications

2-Chloro-5-fluorotoluene is used in a variety of scientific research applications:

- Chemistry It serves as an intermediate in synthesizing various organic compounds, such as pharmaceuticals and agrochemicals. It can also be used in catalytic chlorination reactions .

- Biology It is used in enzyme interaction studies and as a probe in biochemical assays.

- Medicine It acts as a precursor in synthesizing medicinal compounds with potential therapeutic effects.

- Industry It is used in producing specialty chemicals and materials, including polymers and dyes.

Antibacterial Activity of 2-chloro-5-fluoro phenol

A study investigated the antibacterial activity of 2-chloro-5-fluoro phenol (2C5FP), a derivative of this compound, against Escherichia coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus . The antibacterial activity of 2C5FP was performed using the in-vitro disc diffusion technique. The compound solution was prepared by dissolving 2C5FP in 90% ethylene at a concentration of 1 mg/ml. The sterile paper discs, loaded with the test compound, were placed in test bacteria spread agar plates and incubated at 37 °C. The results were obtained by measuring the average diameter of the inhibition zone of bacterial growth around the discs after a 24-hour incubation period .

Synthesis of 2-chloro-5-nitro-toluene

2-chloro-5-nitro-toluene, a compound synthesized using this compound as an intermediate, is a key intermediate for synthesizing the anticoccidial drug toltrazuril and CLT acid, an intermediate for red organic pigments . A method for preparing 2-chloro-5-nitro-toluene involves using chlorine as a chlorination reagent and a transition metal or its salt as a catalyst to perform catalytic chlorination on m-nitrotoluene . This method achieves a high conversion rate and selectivity on the benzene ring and reduces wastewater production compared to diazotization chlorination and nitration methods .

Synthesis of 2,4-dichloro-5-fluorobenzonitrile

Mécanisme D'action

The mechanism of action of 2-Chloro-5-fluorotoluene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its use .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-fluorotoluene

- 4-Chloro-2-fluorotoluene

- 2-Fluorotoluene

- 5-Chloro-2-fluorotoluene

Comparison: 2-Chloro-5-fluorotoluene is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Activité Biologique

2-Chloro-5-fluorotoluene (CAS Number: 33406-96-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the toluene ring, which can significantly influence its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 144.57 g/mol. The compound typically appears as a colorless to yellow liquid at room temperature.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. One notable study utilized the disc diffusion method to evaluate its efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antibacterial activity (see Table 1) .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

| Streptococcus aureus | 17 |

The antibacterial effects of this compound are believed to stem from its ability to interact with specific biological targets. The halogen substituents enhance binding affinity to bacterial enzymes and receptors, potentially disrupting critical metabolic pathways. Molecular docking studies have shown that this compound can effectively bind to the active sites of key enzymes involved in bacterial growth, such as dihydroorotate dehydrogenase (hDHODH) .

Case Studies and Research Findings

- Molecular Docking Studies : A comprehensive analysis using molecular docking techniques revealed that this compound exhibits strong interactions with bacterial proteins, supporting its role as an antibacterial agent. The binding affinity was quantitatively assessed, showing promising results compared to standard antibiotics .

- Comparative Studies : In comparative studies with other halogenated compounds, this compound demonstrated superior antibacterial activity against certain strains, indicating that the specific arrangement of chlorine and fluorine atoms plays a crucial role in enhancing its efficacy .

- Cytotoxicity Assessments : While evaluating its potential as a therapeutic agent, cytotoxicity tests on mammalian cell lines were conducted. Results indicated that while exhibiting antibacterial properties, higher concentrations may lead to cytotoxic effects, necessitating further studies to optimize dosage for therapeutic applications .

Environmental Impact

Research into the environmental stability of this compound indicates that it persists under various conditions, raising concerns about its ecological impact. Its reactivity with biological systems suggests potential bioaccumulation risks if released into the environment .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-fluorotoluene, and how can purity be validated experimentally?

Basic Research Question

Synthesis typically involves halogenation of toluene derivatives. One method employs Friedel-Crafts alkylation followed by selective fluorination and chlorination. For purity validation, use gas chromatography-mass spectrometry (GC-MS) to detect impurities (<1%) and nuclear magnetic resonance (NMR) to confirm structural integrity (¹H, ¹³C, and ¹⁹F NMR for halogen positioning) .

Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., temperature, catalyst) for regioselective halogenation.

- Step 2 : Purify via fractional distillation or column chromatography.

- Step 3 : Validate purity using GC-MS (retention time matching) and NMR (peak integration for substituent ratios).

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question

The electron-withdrawing fluorine and chlorine substituents activate the aromatic ring toward NAS but create steric hindrance. Computational studies (e.g., density functional theory, DFT) can model charge distribution and transition states .

Methodological Answer :

- DFT Workflow :

- Optimize geometry of this compound using B3LYP/6-311+G(d,p).

- Calculate electrostatic potential maps to identify reactive sites.

- Simulate NAS pathways to compare activation energies under varying substituent configurations.

Q. What spectroscopic techniques are most reliable for distinguishing structural isomers of halogenated toluenes like this compound?

Basic Research Question

¹⁹F NMR is critical due to fluorine’s high sensitivity, while 2D NMR (e.g., COSY, HSQC) resolves coupling patterns. IR spectroscopy identifies C-Cl (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Methodological Answer :

- NMR Protocol :

- Acquire ¹⁹F NMR to confirm fluorine position.

- Use HSQC to correlate ¹H and ¹³C signals for adjacent substituents.

- IR Validation : Compare experimental spectra with reference libraries (e.g., ATR standards) .

Q. How does thermal stability of this compound vary under oxidative vs. inert atmospheres?

Advanced Research Question

Thermogravimetric analysis (TGA) under nitrogen vs. oxygen reveals decomposition pathways. Differential scanning calorimetry (DSC) quantifies exothermic/endothermic transitions .

Methodological Answer :

- Experimental Design :

- Run TGA at 10°C/min under N₂ and O₂.

- Monitor mass loss and correlate with DSC peaks (e.g., exothermic decomposition at 200–250°C in O₂).

- Analyze evolved gases via FTIR or GC-MS to identify degradation byproducts.

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives across studies?

Data Contradiction Analysis

Discrepancies may arise from uncontrolled variables (e.g., moisture, catalyst purity). Systematic replication studies with strict parameter control are essential .

Methodological Answer :

- Meta-Analysis Framework :

- Compile literature data into a standardized table (e.g., reaction conditions, yields).

- Apply multivariate regression to identify significant variables (e.g., solvent polarity, catalyst loading).

- Validate findings via controlled experiments with inert atmosphere (e.g., Schlenk line techniques).

Propriétés

IUPAC Name |

1-chloro-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOGDCDTKPQEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187053 | |

| Record name | 2-Chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33406-96-1 | |

| Record name | 1-Chloro-4-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33406-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033406961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.